dibutyl prop-2-ynyl phosphate
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Overview
Description
dibutyl prop-2-ynyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of both dibutyl and propargyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
dibutyl prop-2-ynyl phosphate can be synthesized through the esterification of propargyl alcohol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dibutyl propargyl phosphate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality dibutyl propargyl phosphate.
Chemical Reactions Analysis
Types of Reactions
dibutyl prop-2-ynyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted organophosphates.
Scientific Research Applications
dibutyl prop-2-ynyl phosphate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of dibutyl propargyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Lacks the propargyl group and has different reactivity and applications.
Propargyl phosphate: Contains the propargyl group but lacks the dibutyl groups, leading to different chemical properties.
Tributyl phosphate: Contains three butyl groups and is used primarily as a plasticizer and solvent.
Uniqueness
dibutyl prop-2-ynyl phosphate is unique due to the presence of both dibutyl and propargyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
18687-46-2 |
---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
InChI Key |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Key on ui other cas no. |
18687-46-2 |
Origin of Product |
United States |
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